Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine
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Overview
Description
Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a hexahydrofurofuran ring system, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable diol precursor under acidic conditions to form the hexahydrofurofuran ring system
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amine group or reduce any oxidized derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the furan ring or the methanamine group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing molecular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate
- 2,5-furan-dicarboxylic acid
- 2,5-dimethylfuran
Uniqueness
Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-ylmethanamine |
InChI |
InChI=1S/C7H13NO2/c8-2-6-1-5-3-9-4-7(5)10-6/h5-7H,1-4,8H2 |
InChI Key |
IPEZFQDTFDPJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2OC1CN |
Origin of Product |
United States |
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